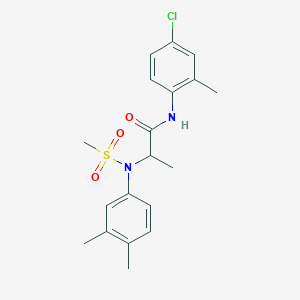
N-(4-cyanophenyl)-N'-(3-methoxybenzyl)ethanediamide
Descripción general
Descripción
N-(4-cyanophenyl)-N'-(3-methoxybenzyl)ethanediamide, also known as CM-157, is a novel compound that has been studied for its potential therapeutic applications. The compound belongs to the class of small molecules that can modulate the activity of enzymes and receptors in the human body.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-N'-(3-methoxybenzyl)ethanediamide is not fully understood, but it is believed to act on various targets in the human body. The compound has been shown to modulate the activity of enzymes and receptors involved in inflammation, pain, and cognition. N-(4-cyanophenyl)-N'-(3-methoxybenzyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also modulates the activity of the gamma-aminobutyric acid (GABA) system, which is involved in anxiety and cognitive function.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-N'-(3-methoxybenzyl)ethanediamide has been shown to have various biochemical and physiological effects in animal models. The compound has been shown to reduce inflammation and oxidative stress in the brain, leading to neuroprotection. It also has analgesic effects and reduces pain in animal models. In addition, N-(4-cyanophenyl)-N'-(3-methoxybenzyl)ethanediamide has been shown to improve memory and learning in animal models, making it a potential candidate for the treatment of cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-cyanophenyl)-N'-(3-methoxybenzyl)ethanediamide is its high purity and yield, which makes it suitable for lab experiments. The compound has been extensively studied in animal models, and its effects have been well-documented. However, one limitation of N-(4-cyanophenyl)-N'-(3-methoxybenzyl)ethanediamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-(4-cyanophenyl)-N'-(3-methoxybenzyl)ethanediamide. One direction is to further elucidate the mechanism of action of the compound and identify its specific targets in the human body. Another direction is to study the pharmacokinetics and bioavailability of the compound in humans, which will be important for its potential use as a therapeutic agent. In addition, further studies are needed to determine the safety and efficacy of N-(4-cyanophenyl)-N'-(3-methoxybenzyl)ethanediamide in humans, which will be important for its clinical development.
Conclusion:
In conclusion, N-(4-cyanophenyl)-N'-(3-methoxybenzyl)ethanediamide is a novel compound that has been studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, neuroprotective, and analgesic effects, and it has also been studied for its potential use in the treatment of depression, anxiety, and cognitive disorders. Further studies are needed to fully elucidate the mechanism of action of the compound and its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-N'-(3-methoxybenzyl)ethanediamide has been studied for its potential therapeutic applications in various fields of medicine. The compound has been shown to have anti-inflammatory, neuroprotective, and analgesic effects. It has also been studied for its potential use in the treatment of depression, anxiety, and cognitive disorders. In addition, N-(4-cyanophenyl)-N'-(3-methoxybenzyl)ethanediamide has been shown to improve memory and learning in animal models, making it a promising candidate for the treatment of cognitive impairment.
Propiedades
IUPAC Name |
N'-(4-cyanophenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-15-4-2-3-13(9-15)11-19-16(21)17(22)20-14-7-5-12(10-18)6-8-14/h2-9H,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEUEVRFOLXBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4235471.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4235474.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B4235478.png)
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)isonicotinamide](/img/structure/B4235481.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B4235492.png)

![N-[3-(acetylamino)phenyl]-4-(propionylamino)benzamide](/img/structure/B4235511.png)


![1-(2-methoxyphenyl)-5-oxo-N-[4-(1-piperidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4235533.png)


![2-{[4-(acetylamino)benzoyl]amino}-N-benzylbenzamide](/img/structure/B4235552.png)
![2-chloro-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235561.png)